![molecular formula C15H12Cl2N4 B10839337 1-(3-Benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine](/img/structure/B10839337.png)
1-(3-Benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the Quinoxaline Core: The initial step involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound to form the quinoxaline core.
Introduction of Chlorine Atoms: The quinoxaline core is then chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 6 and 7 positions.
Benzylation: The chlorinated quinoxaline is then subjected to benzylation using benzyl chloride in the presence of a base like potassium carbonate (K2CO3).
Hydrazine Substitution: Finally, the benzylated quinoxaline is reacted with hydrazine hydrate to introduce the hydrazine group at the 2-position.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
1-(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form quinoxaline N-oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms to form new derivatives.
Condensation: The hydrazine group can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions include various substituted quinoxalines, hydrazones, and amines.
Wissenschaftliche Forschungsanwendungen
1-(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a monoamine oxidase inhibitor, which could be useful in treating neurological disorders such as depression and Parkinson’s disease.
Antimicrobial Agents: Quinoxaline derivatives, including this compound, have shown promising antimicrobial activity against various bacterial and fungal strains.
Cancer Research: The compound’s ability to inhibit certain enzymes and pathways makes it a candidate for anticancer research, particularly in targeting specific cancer cell lines.
Material Science: Quinoxaline derivatives are also explored for their applications in organic electronics and as building blocks for advanced materials.
Wirkmechanismus
The mechanism of action of 1-(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine involves its interaction with specific molecular targets and pathways. For instance, as a potential monoamine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and other neurological disorders .
Vergleich Mit ähnlichen Verbindungen
1-(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine can be compared with other quinoxaline derivatives, such as:
3-benzyl-2-substituted quinoxalines: These compounds also exhibit monoamine oxidase inhibitory activity but may differ in their potency and selectivity.
6,7-dichloroquinoxaline-2-carboxylates: These derivatives are studied for their antimicrobial and anticancer properties, similar to the hydrazine derivative.
Quinoxaline N-oxides: These compounds are known for their diverse biological activities, including antimicrobial and anticancer effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .
Eigenschaften
Molekularformel |
C15H12Cl2N4 |
---|---|
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine |
InChI |
InChI=1S/C15H12Cl2N4/c16-10-7-12-13(8-11(10)17)20-15(21-18)14(19-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6,18H2,(H,20,21) |
InChI-Schlüssel |
UMCSOEDKYUEPEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NC3=CC(=C(C=C3N=C2NN)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.